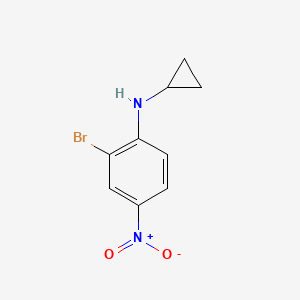

2-Bromo-N-cyclopropyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-cyclopropyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGRVSODPHUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681427 | |

| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250973-55-7 | |

| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Cyclopropyl 4 Nitroaniline and Analogues

Regioselective Bromination Strategies in the Synthesis of Nitroanilines

The introduction of a bromine atom onto an aniline (B41778) ring, especially one already bearing a nitro group, is a pivotal step in forming the target compound's backbone. The regiochemical outcome is governed by the electronic properties of the substituents present.

Direct bromination of aniline is often complicated by the powerful activating nature of the amino (-NH2) group. The -NH2 group is strongly ortho, para-directing, making the aromatic ring highly susceptible to electrophilic attack. Consequently, reaction with bromine water typically leads to exhaustive substitution, yielding 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.comyoutube.com Achieving selective monobromination of an unprotected aniline requires carefully controlled conditions and specific reagents to temper the ring's high reactivity. nih.gov This high reactivity makes direct bromination of aniline an unsuitable early step for the synthesis of a precisely substituted compound like 2-Bromo-N-cyclopropyl-4-nitroaniline, as it would lead to a mixture of polybrominated products.

A more effective strategy for controlling regioselectivity involves the bromination of an aniline derivative where the amine's reactivity is moderated or where other directing groups guide the substitution.

One common approach is the use of a protecting group on the nitrogen atom. For instance, acetylation of aniline to form acetanilide (B955) moderates the activating effect of the amino group. The resulting acetamido group (-NHCOCH3) is still ortho, para-directing but less powerful, which helps to prevent poly-substitution. Due to the steric bulk of the acetamido group, electrophilic attack is favored at the para position. quora.comyoutube.com

Alternatively, bromination can be performed on a pre-existing nitroaniline. In the synthesis of an analogue like 4-bromo-2-nitroaniline (B116644), 2-nitroaniline (B44862) is used as the starting material. sci-hub.se Here, the amino group directs the incoming electrophile (bromine) to the ortho and para positions, while the nitro group directs to the meta position. The position para to the amino group (C4) is also meta to the nitro group, making it the most favorable site for bromination due to the concerted directing effects. A practical method for this transformation involves a copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na2S2O8). sci-hub.seresearchgate.net This approach provides high regioselectivity for the desired 4-bromo-2-nitroaniline. sci-hub.se Similarly, high yields of para-brominated anilines can be achieved with high regioselectivity by reacting aniline derivatives with copper(II) bromide in ionic liquids. beilstein-journals.org

The choice of brominating agent and catalytic system is crucial for achieving high yields and selectivity in the synthesis of bromoanilines. A variety of reagents have been developed to offer alternatives to hazardous liquid bromine. ccspublishing.org.cnnih.gov

Copper salts, particularly CuBr2, have proven effective for the regioselective monobromination of anilines, often favoring the para-isomer. nih.gov The use of CuBr2 in ionic liquids provides a mild and efficient system for direct bromination of unprotected anilines. beilstein-journals.org Copper(II) bromide can also be used for the monobromination of electron-rich aromatic compounds. tandfonline.com Another approach utilizes a catalytic amount of a copper salt like CuSO4·5H2O with NaBr as the bromine source and Na2S2O8 as an oxidant, offering an environmentally friendlier alternative. sci-hub.se

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, and its selectivity can be enhanced when used with supports like silica (B1680970) gel. nih.govyoutube.com Other N-bromo compounds, such as N-bromocaprolactam and N,N-dibromo-p-toluenesulfonamide (TsNBr2), also serve as effective brominating agents for anilines. researchgate.netenamine.net The table below summarizes various systems used for the bromination of aniline derivatives.

| Brominating Reagent/System | Substrate Example | Key Features & Conditions | Reference |

|---|---|---|---|

| CuBr2 in Ionic Liquid | 2-Nitroaniline | High regioselectivity for para-bromination; mild conditions (room temperature). | beilstein-journals.org |

| CuSO4·5H2O / NaBr / Na2S2O8 | 2-Nitroaniline | Catalytic copper use; yields 4-bromo-2-nitroaniline regioselectively. | sci-hub.se |

| N,N-dibromo-p-toluenesulfonamide (TsNBr2) | Anilines | Fast reaction at ambient temperature; tends to produce polybrominated products. | researchgate.net |

| Potassium Bromide / ZnAl-BrO3--LDHs | Anilines | Oxidative bromination at ambient temperature in acidic medium; can achieve mono- or poly-bromination. | ccspublishing.org.cn |

| Bromide-Bromate Couple (e.g., KBr/KBrO3) | Anilines | In situ generation of bromine in acidic medium; degree of bromination controlled by stoichiometry. | chemindigest.com |

Nitration Procedures for Aromatic Amines

Nitration is a fundamental electrophilic aromatic substitution reaction used to install a nitro group onto the benzene (B151609) ring. The key electrophile is the nitronium ion (NO2+), typically generated from a mixture of concentrated nitric and sulfuric acids. youtube.com

The amino group of aniline is a strongly activating, ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. byjus.comyoutube.com This increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack.

However, the direct nitration of aniline with a strong acid mixture (HNO3/H2SO4) presents a significant challenge for regioselectivity. Under these highly acidic conditions, the basic amino group is protonated to form the anilinium ion (-NH3+). byjus.comquora.compearson.com The anilinium ion is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. As a result, direct nitration of aniline yields a substantial amount of the meta-nitro product (around 47%), in addition to the para (around 51%) and a small amount of the ortho (around 2%) isomers. youtube.comyoutube.com This mixture of products makes purification difficult and lowers the yield of the desired para-isomer, which is a likely precursor for this compound.

To circumvent the issues of meta-product formation and potential oxidative side reactions, the standard and most effective strategy is to protect the amino group before nitration. youtube.com Acetanilide, formed by the acetylation of aniline, is the classic example.

The N-acetyl group (-NHCOCH3) is still an ortho, para-director, but it is less activating than a free amino group. This moderation prevents over-oxidation and poly-nitration. Furthermore, the steric bulk of the N-acetyl group significantly hinders attack at the ortho position, leading to the preferential formation of the para-nitro isomer as the major product. quora.comyoutube.com Following the nitration step, the acetyl protecting group can be easily removed by acid or base hydrolysis to regenerate the free amino group, yielding p-nitroaniline with high purity. youtube.com This protection-nitration-deprotection sequence is a cornerstone of aniline chemistry, allowing for precise control over the synthesis of para-nitroanilines.

| Substrate | Nitration Conditions | Observed Products & Approximate Distribution | Reason for Distribution | Reference |

|---|---|---|---|---|

| Aniline | Conc. HNO3 / Conc. H2SO4 | ~51% para, ~47% meta, ~2% ortho | Protonation of -NH2 to meta-directing -NH3+ in strong acid. | youtube.comyoutube.com |

| Acetanilide | Conc. HNO3 / Conc. H2SO4 | Predominantly para-nitroacetanilide | -NHCOCH3 group is a less activating o,p-director; steric hindrance favors para substitution. | quora.comyoutube.com |

Nitration of Halogenated N-Cyclopropylanilines

The nitration of halogenated N-cyclopropylanilines represents a potential pathway to this compound. This approach involves the introduction of a nitro group onto a pre-existing bromo-N-cyclopropylaniline scaffold. The directing effects of the substituents on the aromatic ring are of paramount importance in this transformation. The amino group (or its cyclopropyl (B3062369) derivative) is a strong activating group and an ortho-, para-director. Conversely, the bromine atom is a deactivating group but also an ortho-, para-director.

When considering the nitration of a substrate like 2-bromo-N-cyclopropylaniline, the powerful activating effect of the N-cyclopropylamino group would likely dominate, directing the incoming nitro group to the positions ortho and para to it. Since the para position is already occupied by the bromine atom in a related precursor, the primary product would be directed to the ortho position. However, the position para to the amino group is sterically less hindered and electronically favored, making the nitration of 2-bromo-N-cyclopropylaniline a complex reaction that could lead to a mixture of products.

A typical nitrating mixture consists of nitric acid and a strong acid catalyst, such as sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). englelab.com The reaction conditions, including temperature and the concentration of the nitrating agent, would need to be carefully controlled to optimize the yield of the desired 4-nitro isomer and minimize the formation of byproducts. The strongly acidic conditions of nitration can also lead to the cleavage of the cyclopropyl group from the nitrogen atom, a known reactivity pattern for N-cyclopropylanilines under certain acidic treatments. labcompare.comresearchgate.net

N-Cyclopropylation Approaches

The introduction of the cyclopropyl group onto the nitrogen atom of the aniline ring is a critical step in the synthesis of the target molecule. Several methods are available for this transformation, each with its own advantages and limitations.

Direct N-alkylation of anilines with cyclopropyl halides, such as cyclopropyl bromide or iodide, is a classical approach to forming N-cyclopropylamines. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the cyclopropyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

However, this method can be challenging for several reasons. Cyclopropyl halides are generally less reactive than their acyclic counterparts in SN2 reactions due to the increased s-character of the C-X bond and the inherent ring strain of the cyclopropane (B1198618) ring. researchgate.net Furthermore, the reaction of anilines, particularly those bearing deactivating groups like a nitro group, can be sluggish. The nucleophilicity of the aniline nitrogen is significantly reduced in substrates like 2-bromo-4-nitroaniline (B50497), making direct alkylation with a cyclopropyl halide an inefficient process. Competitive side reactions, such as elimination from the cyclopropyl halide or over-alkylation to form a tertiary amine, can also reduce the yield of the desired product.

A more contemporary and often more efficient method for N-cyclopropylation is the transition metal-catalyzed cross-coupling reaction, most notably the Chan-Lam coupling. proquest.comfigshare.com This reaction typically employs a copper catalyst to facilitate the coupling of an aryl amine with a cyclopropylboronic acid or its derivatives. google.comrsc.org The Chan-Lam reaction is known for its mild reaction conditions and broad functional group tolerance, making it an attractive option for the synthesis of complex molecules. nih.govorganic-chemistry.org

The general mechanism of the Chan-Lam coupling involves the formation of a copper-aryl amine complex, followed by transmetalation with the cyclopropylboronic acid and subsequent reductive elimination to afford the N-cyclopropyl aniline product. proquest.com The reaction is often carried out in the presence of a base and an oxidant, such as molecular oxygen from the air. rsc.orgnih.gov

A variety of copper sources, ligands, and bases can be employed to optimize the reaction. For instance, the use of Cu(OAc)₂ with a bipyridine ligand and a carbonate base has been shown to be effective for the N-cyclopropylation of anilines. researchgate.netrsc.org The tolerance of the Chan-Lam coupling to various functional groups, including nitro groups and halogens, makes it a highly viable method for the N-cyclopropylation of 2-bromo-4-nitroaniline. nih.gov

| Catalyst System | Cyclopropyl Source | Base | Solvent | General Yields |

| Cu(OAc)₂ / 2,2'-bipyridine | Cyclopropylboronic acid | Na₂CO₃ or NaHCO₃ | Dichloroethane | Good to excellent google.comrsc.org |

| Cu(OAc)₂ / 1,10-phenanthroline | Potassium cyclopropyltrifluoroborate | Not specified | Not specified | Good to high nih.gov |

The cyclopropane ring is a planar, rigid structure. nih.gov When the cyclopropyl group is attached to a nitrogen atom that is part of a larger molecule, it does not introduce a new chiral center at the point of attachment unless the nitrogen itself becomes stereogenic. In the case of this compound, the nitrogen atom is not a stereocenter.

However, if the cyclopropyl ring itself is substituted, then stereoisomerism becomes an important consideration. The synthesis of substituted cyclopropanes can lead to the formation of cis/trans isomers. nih.gov For instance, in the context of related synthetic methods, the stereochemistry of cyclopropane formation can be controlled to produce specific diastereomers. organic-chemistry.org While the parent cyclopropyl group in the target molecule is unsubstituted, any synthetic strategy that might involve a substituted cyclopropane intermediate would need to address the stereochemical outcome of the cyclopropanation or subsequent reactions. The rigidity of the cyclopropane ring means that once formed, the relative stereochemistry of substituents on the ring is fixed.

Sequential Functionalization Strategies and Reaction Order Optimization

The synthesis of this compound requires the sequential introduction of three functional groups onto the aniline ring. The order in which these groups are introduced is critical to the success of the synthesis, as the directing effects and reactivity of the intermediate compounds will vary significantly with each step.

Route A: Nitration -> Bromination -> N-Cyclopropylation

Nitration of Aniline: Aniline can be nitrated to produce p-nitroaniline. This reaction requires protection of the amino group, for example, by acetylation to form acetanilide, to prevent oxidation and to direct the nitration to the para position. The acetyl group is then removed by hydrolysis. proquest.com

Bromination of p-Nitroaniline: The resulting p-nitroaniline can then be brominated. The nitro group is a meta-director and a strong deactivator, while the amino group is an ortho-, para-director and a strong activator. The activating effect of the amino group dominates, directing the incoming bromine atom to the position ortho to the amino group. A known method for this transformation involves the use of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.gov This yields 2-bromo-4-nitroaniline.

N-Cyclopropylation of 2-Bromo-4-nitroaniline: The final step is the introduction of the cyclopropyl group. Given the presence of the deactivating nitro group and the bromine atom, a Chan-Lam coupling with cyclopropylboronic acid would be the most promising method for this step. rsc.orgnih.gov

Route B: Bromination -> Nitration -> N-Cyclopropylation

Bromination of Aniline: Bromination of aniline would yield a mixture of ortho- and para-bromoaniline, with the para isomer typically being the major product.

Nitration of p-Bromoaniline: Nitration of p-bromoaniline would be directed by both the amino group (ortho-directing) and the bromine atom (ortho-, para-directing). This would lead to the formation of 2-nitro-4-bromoaniline.

N-Cyclopropylation of 2-Nitro-4-bromoaniline: The final N-cyclopropylation would again likely be best achieved via a Chan-Lam coupling.

Route C: N-Cyclopropylation -> Bromination -> Nitration

N-Cyclopropylation of Aniline: Aniline can be N-cyclopropylated using methods like the Chan-Lam coupling to yield N-cyclopropylaniline. rsc.org

Bromination of N-Cyclopropylaniline: The N-cyclopropylamino group is an activating ortho-, para-director. Bromination would likely yield a mixture of ortho- and para-bromo-N-cyclopropylaniline.

Nitration of p-Bromo-N-cyclopropylaniline: The final nitration step would be directed by the N-cyclopropylamino group to the position ortho to it, yielding the desired product. However, as mentioned previously, the strongly acidic conditions of nitration could potentially lead to the cleavage of the cyclopropyl group. labcompare.com

Evaluation of the Routes:

Route A appears to be the most logical and likely the highest-yielding approach. The starting materials are readily available, and the directing group effects in both the nitration and bromination steps are well-controlled, leading to the desired 2-bromo-4-nitroaniline intermediate with good regioselectivity. The final N-cyclopropylation via Chan-Lam coupling is well-suited for this electron-deficient substrate.

Route B is also a viable option, but the initial bromination of aniline may require separation of isomers. The subsequent nitration should proceed with good regioselectivity.

Protecting Group Chemistry for Amino Functionality

In the synthesis of complex molecules like this compound, the amino group is highly susceptible to a wide array of reagents, including those used for oxidation and alkylation. libretexts.org To prevent undesired side reactions at the nitrogen atom while performing chemical modifications elsewhere on the molecule, the amino group must be temporarily masked with a protecting group. libretexts.org The selection, introduction, and subsequent removal of these groups are critical steps in a successful synthetic sequence.

Common strategies for protecting amino functionalities include:

Acylation: The amino group can be converted to an amide using an acylating agent. For instance, N-acetylaniline can be prepared and later hydrolyzed to regenerate the amine. This strategy is effective, but the stability of the amide bond can sometimes make deprotection challenging.

Carbamates: Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), are widely used in organic synthesis, particularly in peptide chemistry. youtube.comnih.gov The Boc group is notable for its stability in basic and nucleophilic conditions while being easily removed with acid. youtube.com Conversely, the Cbz group is stable to acids and bases but can be cleaved via catalytic hydrogenolysis. youtube.com The Fmoc group is cleaved under basic conditions. youtube.com

Alkylation: Bulky alkyl groups like the triphenylmethyl (trityl) or the 9-phenylfluorenyl (Pf) group can be used to sterically hinder the nitrogen atom. libretexts.orgnih.gov The Pf group is particularly valuable in syntheses involving chiral amino compounds as it effectively prevents racemization at the α-carbon, a common issue with other protecting groups. nih.gov It is significantly more stable to acid than the trityl group. nih.gov The introduction of the Pf group can be achieved by reacting an amino acid with 9-bromo-9-phenylfluorene. nih.gov

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is paramount for maximizing the yield of the desired product, in this case, this compound, while minimizing the formation of impurities. This involves a systematic evaluation of solvents, temperature, pressure, and catalysts.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can dramatically influence the outcome of a reaction, affecting both the rate and the selectivity. In the N-alkylation of anilines, solvent polarity plays a significant role. Studies on the palladium-catalyzed N-alkylation of aniline with benzylamine (B48309) have shown that low-polarity solvents can lead to higher yields. organic-chemistry.org

| Solvent | Yield (%) |

|---|---|

| THF | 99 |

| [bmim]PF6 (Ionic Liquid) | 99 |

| Dioxane | 85 |

| Toluene | 75 |

| Acetonitrile | 45 |

| DMF | 35 |

| DMSO | 20 |

Data derived from a study on Pd/C-catalyzed N-alkylation of aniline. organic-chemistry.org

Furthermore, the solvent can determine the reaction pathway. In the reduction of nitroarenes, a key step in many aniline syntheses, changing the solvent from water to ethanol (B145695) can switch the major product from N-phenylhydroxylamine to azoxybenzene (B3421426) when using a gold nanoparticle catalyst. acs.org This highlights the importance of solvent screening to ensure the desired functional group transformation occurs with high selectivity. For the synthesis of this compound, a non-polar or moderately polar aprotic solvent would likely be favored for the N-cyclopropylation step to achieve high yields.

Temperature and Pressure Control for Minimizing Byproduct Formation

Temperature is a critical parameter that must be carefully controlled to ensure high selectivity. In the catalytic hydrogenation of nitrobenzene (B124822) to aniline, operating at elevated temperatures (≥100 °C) can enhance heat recovery on an industrial scale but may also compromise the selectivity by promoting the formation of over-hydrogenated byproducts. acs.org

In the context of N-alkylation, temperature control is crucial for directing the reaction toward the desired product. For instance, when using zeolite catalysts for the N-alkylation of aniline with alcohols, temperatures are typically maintained between 250°C and 350°C. google.com Below this range, the reaction may be too slow, while temperatures above 350°C can lead to an increase in undesired C-alkylation on the aromatic ring. google.com Therefore, for the synthesis of this compound, establishing an optimal temperature window for the N-cyclopropylation step is essential to prevent side reactions such as C-cyclopropylation or decomposition of the starting material or product. Pressure is generally less of a factor in liquid-phase reactions at a lab scale but becomes important for gas-phase reactions or when dealing with volatile reactants.

Catalyst Selection and Loading

The choice of catalyst is fundamental to the successful N-alkylation of anilines. A variety of catalytic systems have been developed for this purpose. The direct N-cyclopropylation of anilines can be achieved using a copper-promoted reaction with cyclopropylboronic acid. lookchem.comrsc.org This method typically employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), along with a ligand like 2,2'-bipyridine. lookchem.comrsc.org While effective, catalytic versions of this reaction have been explored to improve atom economy, though they sometimes result in lower conversions. lookchem.com

Other heterogeneous catalysts are also widely used for N-alkylation. Palladium on charcoal (Pd/C) is effective for the N-alkylation of anilines with primary amines, a process that benefits from high atom economy as ammonia (B1221849) is the only byproduct. organic-chemistry.org For alkylation using alcohols, zeolite catalysts with specific pore sizes (6 to 8 angstroms) have demonstrated high selectivity for N-alkylation over C-alkylation. google.com

Catalyst loading is another key parameter. For the reduction of nitrobenzene, a low catalyst loading (0.3 wt% Pd/Al₂O₃) was found to maximize aniline selectivity compared to a higher loading (5 wt%), which led to more over-hydrogenation products. acs.org

| Catalyst System | Alkylating Agent | Typical Substrate | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ / 2,2'-bipyridine | Cyclopropylboronic acid | 2-Iodo-4-nitroaniline | DCE, 70°C | 99% | lookchem.com |

| 10% Pd/C | Primary Amines | Aniline | THF, 170°C, MW | Up to 99% | organic-chemistry.org |

| Acidic Zeolite (S-115) | Lower Alkanols | Aniline | 250-350°C | High Selectivity | google.com |

| Cu-ZrO₂ | Alcohols | Aniline | Low pressure H₂ | High Conversion | researchgate.net |

Isolation and Purification Techniques for Complex Anilines

The purification of complex anilines like this compound from a crude reaction mixture requires a combination of techniques to remove unreacted starting materials, catalysts, and byproducts. The basicity of the aniline nitrogen is a key property exploited in purification. researchgate.net

A typical purification sequence might involve:

Acid-Base Extraction: The crude mixture, dissolved in an organic solvent, can be washed with a dilute aqueous acid (e.g., 1M HCl). researchgate.net The aniline is protonated to form a water-soluble anilinium salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic layer. researchgate.net The aqueous layer is then neutralized with a base to regenerate the free aniline, which can be extracted back into an organic solvent. researchgate.netstackexchange.com

Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. For anilines that are difficult to separate from impurities, thin-layer chromatography (TLC) can first be used to optimize the solvent system. researchgate.net Adding a small amount of a base like triethylamine (B128534) to the eluent can improve the separation of basic compounds. researchgate.net

Distillation: For thermally stable anilines, distillation under reduced pressure is an effective method for purification, especially on a larger scale. reddit.com This technique separates compounds based on their boiling points. Steam distillation is another option for separating aniline from non-volatile impurities. researchgate.net

Crystallization: If the target aniline is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is an excellent final purification step to obtain a highly pure product. This method relies on the difference in solubility between the desired compound and impurities at different temperatures.

Adsorption: Techniques using adsorbents like activated carbon or zeolites can be employed to remove specific contaminants from aqueous solutions or organic mixtures. researchgate.netamecj.com

A multi-step approach, such as a patented process involving extraction followed by distillation, is often necessary to achieve the high purity required for many applications. wipo.int

Chemical Reactivity and Transformation Pathways of 2 Bromo N Cyclopropyl 4 Nitroaniline

Electronic and Steric Effects on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-Bromo-N-cyclopropyl-4-nitroaniline is a composite of the electronic and steric contributions from each of its substituents.

Influence of the Nitro Group on Electrophilic and Nucleophilic Substitutions

The nitro (-NO₂) group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M or -R) effects. quora.comquora.com This significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the ring, making it less attractive to electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group. quora.comquora.com Consequently, in the rare event of an EAS reaction, the incoming electrophile would be directed to the meta position. quora.com

Conversely, this strong deactivation makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). quora.comlibretexts.orgjsynthchem.com The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, particularly when it is positioned ortho or para to the leaving group. quora.comlibretexts.org This stabilization lowers the activation energy for nucleophilic attack.

Steric Hindrance and Electronic Contributions of the N-Cyclopropyl Group

The N-cyclopropylamino group introduces both electronic and steric effects. Electronically, the nitrogen atom's lone pair can donate into the aromatic ring (+M effect), which activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. youtube.comkhanacademy.org However, the cyclopropyl (B3062369) group itself has unique electronic properties. Its C-C bonds possess significant p-character, allowing it to act as a π-electron donor, which can further influence the ring's reactivity. stackexchange.comnih.gov

Sterically, the N-cyclopropyl group, while not exceedingly large, can create steric hindrance, particularly at the adjacent ortho position (position 3). numberanalytics.commdpi.com This steric bulk can impede the approach of reagents, potentially influencing the regioselectivity of reactions. For instance, in electrophilic substitutions, attack at the less hindered para position relative to the amino group might be favored over the ortho position.

Impact of Bromine Substituent on Aromatic Reactivity

In the context of this compound, the bromine is ortho to the N-cyclopropylamino group and meta to the nitro group. Its deactivating inductive effect adds to the deactivation caused by the nitro group. For any potential electrophilic substitution, the directing effects of the activating N-cyclopropylamino group and the deactivating bromine group would need to be considered in concert.

Table 1: Summary of Substituent Effects on Aromatic Ring Reactivity

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on EAS | Directing Influence (EAS) |

| -NO₂ | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strong deactivation | Meta |

| -NH-cyclopropyl | Weakly withdrawing (-I) | Strongly donating (+M) | Strong activation | Ortho, Para |

| -Br | Strongly withdrawing (-I) | Weakly donating (+M) | Weak deactivation | Ortho, Para |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, with reduction being the most prominent.

Selective Reduction to Amino and Other Nitrogen-Containing Functionalities

A key transformation of this compound is the selective reduction of the nitro group to an amino group, yielding 3-Bromo-N1-cyclopropylbenzene-1,4-diamine. This conversion is crucial as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of reagents can be employed for this reduction, with the choice often dictated by the need for chemoselectivity to avoid dehalogenation (removal of the bromine atom). orientjchem.orgniscpr.res.in Common methods include:

Metal/Acid Systems : Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like HCl are classic and effective methods for nitro group reduction. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation : This method uses hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. orientjchem.orgwikipedia.org Careful selection of the catalyst and reaction conditions is necessary to prevent hydrodehalogenation. orientjchem.org

Transfer Hydrogenation : Hydrazine (N₂H₄) in combination with a catalyst like Raney nickel or rhodium complexes can also be used. wikipedia.orgnih.gov

Other Reagents : Sodium hydrosulfite (Na₂S₂O₄) or samarium metal have also been shown to be effective for the chemoselective reduction of aromatic nitro groups. wikipedia.orgorganic-chemistry.org

Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound. wikipedia.orgnih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Selectivity Notes |

| Fe / HCl | A classic, inexpensive, and robust method for reducing aromatic nitro groups. masterorganicchemistry.com | Generally good selectivity for the nitro group over halogens. masterorganicchemistry.com |

| SnCl₂ / HCl | A mild and effective reagent, often used for selective reductions. masterorganicchemistry.comwikipedia.org | High chemoselectivity, preserving halogen substituents. wikipedia.org |

| H₂ / Pd/C | Catalytic hydrogenation is a clean and efficient method. wikipedia.org | Risk of hydrodehalogenation (C-Br bond cleavage) exists and conditions must be optimized. orientjchem.orgorganic-chemistry.org |

| N₂H₄ / Catalyst | Transfer hydrogenation offers an alternative to using H₂ gas. wikipedia.orgnih.gov | Can be highly selective; Rhodium catalysts are known for this. masterorganicchemistry.com |

Mechanisms of Nitro Group Transformations

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reductant and the reaction medium (acidic, neutral, or basic).

A widely accepted general pathway for the catalytic hydrogenation of nitrobenzene (B124822), which serves as a model, involves a series of sequential and parallel steps. orientjchem.orgresearchgate.net The process, often referred to as the Haber-Lukashevich mechanism, typically proceeds as follows:

Nitro to Nitroso : The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Nitroso to Hydroxylamine : The nitroso group is further reduced to a hydroxylamine (Ar-NHOH).

Hydroxylamine to Amine : Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂).

Under certain conditions, side reactions can occur. For example, the condensation of the nitroso intermediate with the hydroxylamine intermediate can lead to the formation of an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar) and then a hydrazo compound (Ar-NH-NH-Ar), before finally cleaving to form the amine. orientjchem.org

In metal-acid reductions, such as with Fe/HCl, the mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium. The intermediates are broadly similar to those in catalytic hydrogenation.

Enzymatic reductions, found in microorganisms, can also proceed via different mechanisms. Some nitroreductases catalyze two-electron transfers, reducing the nitro group to nitroso and then to hydroxylamine. nih.gov Others perform a one-electron reduction to form a nitro anion radical, which can then be further reduced. nih.gov

Reactions at the Bromine Center

The bromine atom attached to the electron-deficient aromatic ring is a primary site for chemical transformations. The presence of a strong electron-withdrawing nitro group in the para position significantly influences the reactivity of the C-Br bond, making it susceptible to various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The this compound scaffold is highly activated for nucleophilic aromatic substitution (SNAr) reactions. tandfonline.comlibretexts.org The electron-withdrawing nitro group, positioned para to the bromine leaving group, strongly polarizes the aromatic ring and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com This stabilization is a critical driving force for the reaction to proceed. tandfonline.com

The general mechanism involves two steps: the initial addition of a nucleophile to the carbon atom bearing the bromine, followed by the elimination of the bromide ion to restore the aromaticity of the ring. libretexts.orgnih.gov A wide variety of nucleophiles can be employed to displace the bromide, including alkoxides, phenoxides, thiolates, and amines.

The reactivity of the leaving group in SNAr reactions is influenced by its ability to be displaced. While typically in other substitution reactions iodide is the best leaving group among halogens, in SNAr the trend is often reversed, with fluoride (B91410) being the most reactive due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step. youtube.com For 2-bromo-4-nitroaniline (B50497) derivatives, the reaction readily proceeds with various nucleophiles under relatively mild conditions. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position. libretexts.orgnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For substrates like 2-bromo-4-nitroaniline derivatives, the Suzuki-Miyaura reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov The reaction is known for its mild conditions and tolerance of numerous functional groups. mdpi.com Studies on similar ortho-bromoaniline substrates have shown high yields using catalysts like CataCXium A Pd G3. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. nih.govorganic-chemistry.org Starting with this compound, this transformation would involve coupling with a primary or secondary amine to generate more complex diamine structures. Conversely, the synthesis of the parent compound itself can be achieved via a Buchwald-Hartwig amination between 2,4-dibromo-1-nitrobenzene (B1315249) and cyclopropylamine (B47189), demonstrating the versatility of this reaction. researchgate.net The development of specialized ligands has been crucial for the broad applicability and efficiency of this amination process. nih.govsynthesisspotlight.com

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., SPhos, CataCXium A) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, 2-MeTHF | researchgate.netnih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Biarylphosphine (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | organic-chemistry.orgresearchgate.net |

Other Metal-Mediated Transformations Involving Aryl Halides

Beyond palladium, other metals can mediate important transformations at the aryl bromide center. Copper-catalyzed reactions, for instance, are a classic and still relevant alternative for forming C-N, C-O, and C-S bonds in reactions like the Ullmann condensation. More recently, copper-promoted N-cyclopropylation using cyclopropylboronic acid has been demonstrated for anilines, highlighting the utility of copper in forming the very N-cyclopropyl bond present in the title compound. nih.gov Nickel, being a more earth-abundant and less expensive metal, has also emerged as a powerful catalyst for cross-coupling reactions, including Buchwald-Hartwig-type aminations of aryl bromides. rsc.orgnih.gov

Reactivity of the N-Cyclopropyl Aniline (B41778) Moiety

The N-cyclopropyl aniline part of the molecule contains two reactive sites: the secondary amine and the three-membered cyclopropyl ring.

N-Derivatization and Functionalization Reactions

The secondary amine (N-H) is a nucleophilic center that can undergo a variety of functionalization reactions. These include:

N-Alkylation and N-Arylation: The nitrogen can be further alkylated or arylated to form tertiary amines. Ruthenium-catalyzed deaminative coupling reactions have been shown to form unsymmetrical secondary amines from anilines and primary amines, a strategy that could be adapted for derivatization. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides will readily form the corresponding N-cyclopropyl-N-acyl-nitroaniline derivative.

Carbene N-H Insertion: Engineered hemoproteins can catalyze the insertion of carbenes into the N-H bond, providing a biocatalytic route to functionalized amines. rochester.edu While the scope was initially limited to anilines, it has been expanded to other amine types. rochester.edurochester.edu

Cleavage or Rearrangement of the Cyclopropyl Ring Under Specific Conditions

The cyclopropyl group, a three-membered ring, is characterized by significant ring strain (approximately 28 kcal/mol). acs.org This inherent strain makes it susceptible to ring-opening or rearrangement reactions under specific, often energetic, conditions.

Chemo-, Regio-, and Stereoselectivity in Complex Chemical Transformations

Detailed studies specifically documenting the chemo-, regio-, and stereoselectivity of this compound in complex chemical transformations are not extensively available in peer-reviewed literature. However, by examining the reactivity of analogous compounds, such as other substituted anilines and aryl halides, we can infer the likely selectivity of this molecule.

Chemo- and Regioselectivity:

The reactivity of this compound is largely governed by the directing effects of its substituents on the aniline ring. The nitro group at the para-position and the bromo group at the ortho-position are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the N-cyclopropylamino group is an activating, ortho-, para-director. The interplay of these groups determines the regioselectivity of various reactions.

In the context of further substitution on the aromatic ring, the positions ortho and meta to the N-cyclopropylamino group are the most likely sites for electrophilic attack, with the position ortho to the amino group and meta to the nitro group being particularly favored.

For nucleophilic aromatic substitution (SNA_r_) reactions, the bromo-substituent is a potential leaving group. Its replacement by a nucleophile would be facilitated by the presence of the electron-withdrawing nitro group.

The synthesis of substituted nitroanilines can be influenced by the reaction conditions. For instance, a patent for the synthesis of substituted o-nitroanilines highlights a method involving the nitration of substituted anilines using a nitrite (B80452) and an oxidizing agent in an organic solvent at moderate temperatures (20-80°C). This method is presented as a milder alternative to high-temperature and high-pressure processes, potentially offering better control over regioselectivity and reducing the formation of byproducts. synarchive.com

In reactions involving the N-cyclopropylamino group, such as N-alkylation or N-arylation, the nitrogen atom acts as a nucleophile. The regioselectivity of these reactions is generally straightforward, with the transformation occurring at the nitrogen atom. However, competing reactions at other sites, such as displacement of the bromo group, could occur under certain conditions.

Stereoselectivity:

The cyclopropyl group introduces a potential element of stereoselectivity in reactions involving this compound. While the aromatic portion of the molecule is planar, the cyclopropyl group is three-dimensional. Reactions that create a new stereocenter at the nitrogen atom or on the cyclopropyl ring could potentially proceed with stereoselectivity. However, there is a lack of specific studies on the stereoselective reactions of N-cyclopropylanilines in the literature. In general, achieving high stereoselectivity in reactions involving a distal chiral center like the cyclopropyl group can be challenging without the use of chiral catalysts or auxiliaries.

Formation and Characterization of Reaction Byproducts

The formation of byproducts is a common occurrence in chemical synthesis, and the reactions of this compound are no exception. The nature and quantity of byproducts depend on the specific reaction conditions, including the choice of reagents, catalysts, solvents, and temperature.

Byproducts from Synthesis:

The synthesis of this compound itself can lead to the formation of byproducts. A plausible synthetic route involves the N-cyclopropylation of 2-bromo-4-nitroaniline. In this step, common side reactions could include over-alkylation to form a tertiary amine or elimination reactions depending on the nature of the cyclopropylating agent.

Furthermore, the synthesis of the precursor, 2-bromo-4-nitroaniline, typically involves the bromination of 4-nitroaniline (B120555). This electrophilic aromatic substitution can lead to the formation of regioisomers and poly-brominated species. For example, the formation of 2,6-dibromo-4-nitroaniline (B165464) as a byproduct is a possibility. google.com These impurities, if not completely removed, could be carried over and affect the purity of the final product.

Byproducts in Subsequent Transformations:

In subsequent reactions where this compound is used as a starting material, several types of byproducts can be anticipated.

In Cross-Coupling Reactions: When the bromo-substituent is targeted for cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, several byproducts are known to form. wikipedia.orgwikipedia.org

Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom, leading to the formation of N-cyclopropyl-4-nitroaniline, is a common byproduct. This can occur through various pathways, including β-hydride elimination from a palladium intermediate in the Buchwald-Hartwig reaction. youtube.com

Homocoupling: Dimerization of the starting material to form a biaryl compound can also occur, particularly in Ullmann-type reactions. wikipedia.org

Catalyst Deactivation Products: The phosphine (B1218219) ligands used in palladium-catalyzed reactions can be oxidized or otherwise degraded, leading to catalyst deactivation and the formation of various phosphorus-containing byproducts.

The following table summarizes potential byproducts in common transformations of this compound:

| Reaction Type | Starting Material | Potential Byproducts | Plausible Formation Mechanism |

| N-Cyclopropylation | 2-Bromo-4-nitroaniline | Di-cyclopropylated amine | Over-alkylation |

| Bromination | 4-Nitroaniline | 2,6-Dibromo-4-nitroaniline | Poly-bromination |

| Buchwald-Hartwig Amination | This compound | N-Cyclopropyl-4-nitroaniline | Hydrodehalogenation (β-hydride elimination) |

| Ullmann Condensation | This compound | Biaryl-dimer | Homocoupling |

Characterization of these byproducts is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying components of a reaction mixture. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are then used to elucidate the precise structure of the isolated byproducts.

Advanced Spectroscopic and Diffraction Based Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular connectivity and conformation can be assembled.

Proton (1H) NMR for Aromatic and N-Cyclopropyl Proton Environments

The 1H NMR spectrum of 2-Bromo-N-cyclopropyl-4-nitroaniline provides specific information about the electronic environment of each proton in the molecule. The aromatic region is expected to show signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton positioned between the bromo and nitro groups is anticipated to have a distinct chemical shift compared to the other two aromatic protons due to the anisotropic effects of the adjacent substituents.

The N-cyclopropyl group exhibits a unique set of signals in the aliphatic region of the spectrum. The methine proton directly attached to the nitrogen atom will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The four methylene protons of the cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns, typically as multiplets.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.8 - 8.2 | d | 8.5 - 9.5 |

| Aromatic-H | 7.0 - 7.4 | dd | 8.5 - 9.5, 2.0 - 3.0 |

| Aromatic-H | 6.8 - 7.2 | d | 2.0 - 3.0 |

| N-H | 5.0 - 6.0 | br s | - |

| Cyclopropyl-CH | 2.5 - 3.0 | m | - |

| Cyclopropyl-CH2 | 0.6 - 1.2 | m | - |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Carbon (13C) NMR for Aromatic and Aliphatic Carbons

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic region will display six signals corresponding to the carbons of the benzene ring. The carbons bearing the bromo, nitro, and amino groups will have their chemical shifts significantly influenced by the electron-withdrawing or donating nature of these substituents. The carbon attached to the bromine atom is expected to be deshielded, while the carbon attached to the nitro group will be even more so.

In the aliphatic region, the cyclopropyl group will show two signals: one for the methine carbon and one for the two equivalent methylene carbons.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-NO2 | 145 - 155 |

| Aromatic C-NH | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Cyclopropyl-CH | 25 - 35 |

| Cyclopropyl-CH2 | 5 - 15 |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between adjacent aromatic protons, as well as between the N-H proton and the cyclopropyl methine proton, and between the cyclopropyl methine and methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the preferred conformation of the N-cyclopropyl group relative to the aromatic ring. For instance, a NOE between the N-H proton and an adjacent aromatic proton would provide evidence for a specific rotational isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the characteristic frequencies of functional groups, these methods provide further confirmation of the molecular structure.

Characteristic Vibrations of Nitro, Amine, and Carbon-Halogen Bonds

The IR and Raman spectra of this compound are expected to show several characteristic absorption bands.

Nitro Group (NO2): This group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Amine Group (N-H): The N-H stretching vibration is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The position of this band can indicate the extent of hydrogen bonding.

Carbon-Halogen Bond (C-Br): The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum, usually between 500-600 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitro (NO2) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO2) | Symmetric Stretch | 1300 - 1370 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Out-of-plane Bend | 700 - 900 |

Assessment of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the supramolecular assembly and crystal packing of molecules, which in turn influences their physical properties. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are anticipated, primarily involving the amine and nitro group functionalities.

Furthermore, intermolecular hydrogen bonds are critical in stabilizing the crystal lattice of 2-Bromo-4-nitroaniline (B50497). These interactions are of the N—H⋯N and N—H⋯O types, linking adjacent molecules. nih.govnih.gov The presence of the N-cyclopropyl group in this compound introduces a secondary amine, which is also capable of participating in hydrogen bonding as a donor. However, the steric bulk of the cyclopropyl group might influence the geometry and strength of these intermolecular interactions compared to the primary amine in 2-Bromo-4-nitroaniline. Studies on other nitroaniline analogues have also highlighted the prevalence of N—H⋯O and N—H⋯N hydrogen bonds in forming extensive networks. nih.govresearchgate.netresearchgate.net

It is reasonable to hypothesize that in the solid state, this compound would exhibit similar intramolecular N—H⋯Br hydrogen bonding. The potential for intermolecular hydrogen bonding would be dependent on the crystalline packing adopted, but the N—H group of the cyclopropylamine (B47189) and the oxygen atoms of the nitro group are prime candidates for forming such interactions.

| Potential Hydrogen Bond Type | Donor | Acceptor | Supporting Analog |

| Intramolecular | N-H (amine) | Br | 2-Bromo-4-nitroaniline nih.govnih.gov |

| Intermolecular | N-H (amine) | O (nitro) | 2-Bromo-4-nitroaniline nih.govnih.gov |

| Intermolecular | N-H (amine) | N (nitro) | 2-Bromo-4-nitroaniline nih.govnih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₉H₉BrN₂O₂, the theoretical exact mass can be calculated. This precise mass measurement would unequivocally confirm the elemental formula of the compound.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of N-cyclopropylanilines is known to involve characteristic pathways. researchgate.net A primary fragmentation route often involves the opening of the strained cyclopropyl ring upon ionization. nih.gov This can proceed through a 1,5-sigmatropic hydrogen shift from a cyclopropyl methylene group, leading to the formation of an eniminium intermediate that subsequently fragments. nih.gov

For this compound, key fragmentation pathways would likely include:

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond to yield a fragment corresponding to the 2-bromo-4-nitroaniline radical cation.

Ring-opening of the cyclopropyl group: Leading to a variety of charged fragments.

Loss of the nitro group: Ejection of NO₂ (mass 46) is a common fragmentation for nitroaromatic compounds.

Loss of NO: A rearrangement followed by the loss of NO (mass 30) is also possible.

Cleavage of the bromine atom: Resulting in a fragment ion corresponding to [M-Br]⁺.

The analysis of the fragmentation patterns of related amines and aromatic compounds provides a general framework for interpreting the mass spectrum of the title compound. libretexts.orgmiamioh.edu

| Proposed Fragment Ion | Potential m/z (for ⁷⁹Br) | Description | Supporting Analog Fragmentation |

| [M]⁺ | 256 | Molecular Ion | General MS principles |

| [M-C₃H₅]⁺ | 215 | Loss of cyclopropyl group | N-cyclopropylanilines researchgate.net |

| [M-NO₂]⁺ | 210 | Loss of nitro group | Nitroaromatic compounds |

| [M-Br]⁺ | 177 | Loss of bromine atom | Bromoaromatic compounds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores.

The primary chromophore in this compound is the nitroaniline moiety. The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring, which is substituted with both an electron-donating group (the N-cyclopropylamino group) and a strong electron-withdrawing group (the nitro group). This "push-pull" system typically results in a significant intramolecular charge transfer (ICT) character for the lowest energy absorption band.

Studies on p-nitroaniline show a strong absorption band in the UV-Vis region, which is attributed to an ICT from the amino group and the benzene ring to the nitro group. nist.gov The presence of a bromine atom at the ortho position to the amino group in this compound is expected to cause a bathochromic (red) shift of the absorption maximum compared to p-nitroaniline due to its electronic and steric effects. In aqueous solutions, nitroaniline isomers exhibit major absorption bands attributed to π → π* transitions, with p-nitroaniline absorbing at around 395 nm. researchgate.net

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For molecules with significant ICT character, an increase in solvent polarity generally leads to a bathochromic shift of the absorption maximum. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the ground state.

In the case of p-nitroaniline, a red shift is observed when the solvent is changed from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water. researchgate.net This is indicative of an increase in the dipole moment upon electronic excitation. Similar behavior is anticipated for this compound. The study of solvent effects can therefore provide insights into the nature of the electronic transitions and the change in the electronic distribution upon excitation.

| Solvent Type | Expected Spectral Shift (Relative to Nonpolar) | Reason | Supporting Analog |

| Polar Protic (e.g., Water, Ethanol) | Bathochromic (Red Shift) | Stabilization of the more polar excited state through dipole-dipole interactions and hydrogen bonding. | p-Nitroaniline researchgate.net |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Bathochromic (Red Shift) | Stabilization of the more polar excited state through dipole-dipole interactions. | p-Nitroaniline |

| Nonpolar (e.g., Cyclohexane, Hexane) | Hypsochromic (Blue Shift) | Less stabilization of the excited state. | p-Nitroaniline researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Detailed X-ray diffraction data for the specific compound this compound is not publicly available in the searched scientific literature. Crystallographic studies providing precise measurements of bond lengths, bond angles, torsion angles, and the specifics of its crystal packing have not been reported in the accessible databases.

While the molecular formula (C9H9BrN2O2) and CAS number (1250973-55-7) confirm the identity of this compound, a comprehensive analysis of its three-dimensional solid-state structure through X-ray crystallography remains to be published. chemcd.comsinfoochem.com

For context, studies on the related compound, 2-Bromo-4-nitroaniline, reveal detailed structural information. nih.govresearchgate.net In the crystal structure of 2-Bromo-4-nitroaniline, researchers have been able to determine the precise bond lengths and angles, the planarity of the aromatic ring, and the dihedral angle of the nitro group relative to the ring. nih.govresearchgate.net Furthermore, both intramolecular and intermolecular hydrogen bonds have been identified, which are crucial in stabilizing the crystal lattice. nih.govresearchgate.net However, the presence of the N-cyclopropyl group in this compound would significantly alter these structural parameters. The steric bulk and electronic nature of the cyclopropyl ring are expected to influence the conformation of the molecule, the planarity of the aniline (B41778) substituent, and the nature of intermolecular interactions within the crystal.

Without experimental X-ray diffraction data for this compound, the subsequent detailed analyses as outlined are not possible.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific experimental data on the bond lengths, bond angles, and torsion angles for this compound are not available in published crystallographic literature.

Analysis of Aromatic Ring Planarity and Dihedral Angles with Substituents

An analysis of the aromatic ring planarity and the dihedral angles between the phenyl ring and its bromo, nitro, and N-cyclopropylamino substituents for this compound cannot be conducted without crystallographic data.

Investigation of Intramolecular Interactions (e.g., N-H···Br Hydrogen Bonds)

While intramolecular N-H···Br hydrogen bonds are observed in the crystal structure of the related compound 2-Bromo-4-nitroaniline, a similar investigation for this compound is contingent on obtaining its crystal structure data. nih.govresearchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

A detailed elucidation of the intermolecular interactions and crystal packing motifs for this compound is not possible without experimental X-ray diffraction data.

Polymorphism and Solid-State Structural Variability

There is no information available in the scientific literature regarding the existence of polymorphs or any studies on the solid-state structural variability of this compound. The potential for polymorphism in a compound is often discovered through systematic crystallization studies under various conditions, and such studies for this specific compound have not been reported. nih.gov

Computational and Theoretical Investigations of 2 Bromo N Cyclopropyl 4 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Searches for quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) analysis, and Electrostatic Potential Surface (ESP) mapping specifically for 2-Bromo-N-cyclopropyl-4-nitroaniline, did not yield any dedicated research articles or datasets. While computational studies are common for understanding the fundamental properties of novel compounds, it appears that this specific molecule has not yet been characterized using these methods in the available scientific literature.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

There are no published studies detailing the use of Density Functional Theory to optimize the molecular geometry or to calculate the electronic properties of this compound. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and stability. For related compounds, such as 2-Bromo-4-nitroaniline (B50497), experimental crystallographic data and some computational analyses are available, but these cannot be directly extrapolated to the N-cyclopropyl derivative. nih.govresearchgate.netnih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity, electronic transitions, and kinetic stability. ossila.comresearchgate.net However, no studies have been found that calculate the HOMO-LUMO energy gap or map the orbital distributions for this compound. Research on analogous molecules like 2-chloro-4-nitroaniline (B86195) and 4-nitroaniline (B120555) has utilized HOMO-LUMO analysis to explore their reactivity and electronic behavior. sphinxsai.comthaiscience.info

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. thaiscience.info There is currently no available research that presents an ESP map for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic data through computational methods is a powerful tool for confirming molecular structures and interpreting experimental spectra.

Calculated NMR Chemical Shifts and Coupling Constants

No computational studies have been published that predict the 1H or 13C NMR chemical shifts and coupling constants for this compound. While experimental NMR data may exist in proprietary databases or with chemical suppliers, theoretical calculations that correlate with this data are not found in public research. chemcd.com For comparison, experimental NMR spectra are available for related compounds like 2-Bromo-4-nitroaniline and 2-Bromo-6-chloro-4-nitroaniline. spectrabase.comchemicalbook.com

Predicted Vibrational Frequencies

Similarly, there are no available theoretical calculations of the vibrational frequencies (FTIR, Raman) for this compound. Such predictions, often performed alongside DFT calculations, are essential for assigning experimental vibrational bands to specific molecular motions. Computational vibrational analyses have been conducted for similar structures like 2-chloro-4-nitroaniline, providing a basis for understanding their spectroscopic features. sphinxsai.com

Conformation Analysis and Energy Landscapes

Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms and the energy associated with these arrangements. This analysis is fundamental to understanding the molecule's stability and reactivity.

Rotational Barriers of Substituents (e.g., N-cyclopropyl group)

The presence of the cyclopropyl (B3062369) group can also affect the planarity of the amine group with respect to the aromatic ring. The unique electronic properties of the cyclopropyl group, which can donate electrons through hyperconjugation, may favor a more planar arrangement to enhance resonance with the nitro-substituted ring. wikipedia.org However, this is counteracted by the steric hindrance from the ortho-bromo group. The final geometry is a balance of these electronic and steric effects.

Energetics of Intramolecular Interactions

Intramolecular interactions play a crucial role in stabilizing the conformation of this compound. A key interaction is the potential for an intramolecular hydrogen bond between the hydrogen atom of the N-cyclopropylamino group and the adjacent bromine atom (N-H···Br). nih.govnih.govresearchgate.net This type of interaction is observed in the parent compound, 2-bromo-4-nitroaniline, where it results in the formation of a planar five-membered ring. nih.govnih.govresearchgate.net

In this compound, a similar intramolecular hydrogen bond could exist. The presence of this bond would significantly stabilize the conformation where the N-H group is oriented towards the bromine atom, restricting the rotation of the N-cyclopropylamino group.

The planarity of the nitro group with respect to the aromatic ring is also a factor. In 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is small, indicating near coplanarity. nih.govnih.govresearchgate.net This coplanarity allows for maximum resonance effects. A similar arrangement is expected in the N-cyclopropyl derivative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves steps such as the bromination of an aniline (B41778) derivative or the N-alkylation of a bromoaniline. Computational methods can be used to model these reactions and characterize the transition states involved.

For instance, in an electrophilic aromatic substitution reaction like bromination, the transition state would involve the formation of a sigma complex (also known as an arenium ion), where the aromaticity of the ring is temporarily disrupted. researchgate.netrsc.org Computational calculations can determine the geometry and energy of this transition state, providing information about the reaction's activation energy. The nature of the substituents (nitro and cyclopropylamino groups) would significantly influence the stability of this transition state and thus the regioselectivity of the bromination.

In a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction to form the N-cyclopropyl bond, the transition state would involve the interaction of the nucleophile (cyclopropylamine) with the aryl halide. uwindsor.ca Computational studies can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the C-N bond, elucidating the detailed mechanism of these complex reactions. rsc.org

Reaction Coordinate Analysis

Reaction coordinate analysis provides a profile of the energy changes that occur as reactants are converted into products. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path, which corresponds to the most likely reaction mechanism.

For the synthesis of this compound, a reaction coordinate diagram would show the relative energies of the reactants, intermediates, transition states, and products. For example, in a multi-step synthesis, each step would have its own transition state and activation energy. The rate-determining step would be the one with the highest activation energy.

QSAR/QSPR Studies for Derivatization Design (if relevant to chemical properties, not biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a molecule with its activity or properties. meilerlab.orgresearchgate.netmdpi.com In the context of this compound, QSPR could be used to predict various chemical properties of its derivatives, aiding in the design of new compounds with desired characteristics.

QSPR models are built by developing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). mdpi.comresearchgate.net

For derivatives of this compound, QSPR could be employed to predict properties such as:

Solubility: By correlating descriptors related to polarity and molecular size with experimentally measured solubility data, a QSPR model could predict the solubility of new, unsynthesized derivatives.

Reactivity: Descriptors related to electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be used to predict the reactivity of the molecule in various chemical reactions. mdpi.com

Spectroscopic Properties: QSPR models can also be developed to predict spectroscopic data, such as NMR chemical shifts or UV-Vis absorption maxima.

By using QSPR, chemists can virtually screen a large number of potential derivatives and prioritize the synthesis of those that are most likely to possess the desired chemical properties. This approach can save significant time and resources in the research and development process.

| Parameter | Description | Relevance to this compound |

| Rotational Barrier | The energy required to rotate a substituent around a chemical bond. | Determines the conformational flexibility of the N-cyclopropyl group and its preferred orientation relative to the bromo and nitro groups. |

| Intramolecular H-Bond | A hydrogen bond formed between two functional groups within the same molecule. | Potentially stabilizes the conformation of the molecule through an N-H···Br interaction. |

| Transition State | The highest energy point along the reaction coordinate of a chemical reaction. | Characterization provides insight into the mechanism and activation energy of synthetic steps. |

| Reaction Coordinate | A path that connects reactants and products on a potential energy surface. | Analysis helps to elucidate the detailed mechanism of a reaction, including intermediates and the rate-determining step. |

| QSAR/QSPR | Computational models that correlate chemical structure with activity or properties. | Can be used to predict the chemical properties of derivatives and guide the design of new compounds. |

Applications in Advanced Materials and Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Building Blocks

The primary application of 2-Bromo-N-cyclopropyl-4-nitroaniline in organic synthesis is its function as an intermediate or precursor for more complex molecules. The distinct reactivity of its functional groups can be selectively exploited to build intricate molecular frameworks. For instance, the related compound, 2-bromo-4-nitroaniline (B50497), is a known intermediate in the synthesis of sulfonamides and benzothiazines. This suggests that the core bromo-nitroaniline structure is amenable to a range of chemical transformations.

The reactivity of the molecule is centered on three key areas:

The Bromo Group: This halogen atom can be replaced through various nucleophilic aromatic substitution reactions, allowing for the introduction of new functional groups.